Cas no 1186663-24-0 (4-Fluorobenzenesulphonic Acid Monohydrate)

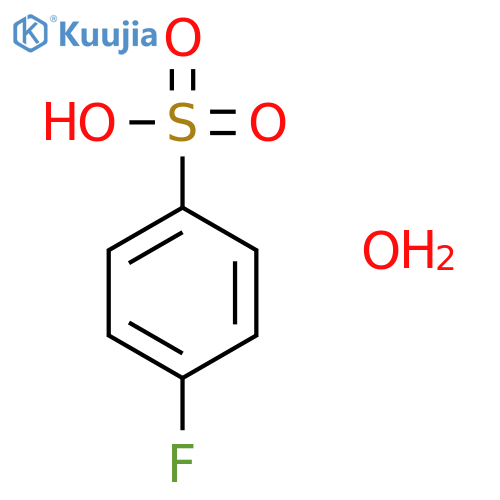

1186663-24-0 structure

商品名:4-Fluorobenzenesulphonic Acid Monohydrate

CAS番号:1186663-24-0

MF:C6H7FO4S

メガワット:194.180784463882

MDL:MFCD12828683

CID:1056166

PubChem ID:56972859

4-Fluorobenzenesulphonic Acid Monohydrate 化学的及び物理的性質

名前と識別子

-

- 4-Fluorobenzenesulphonic Acid Monohydrate

- 4-Fluorobenzenesulfonic acid hydrate (1:1)

- 4-fluorobenzenesulfonic acid;hydrate

- 1186663-24-0

- DB-295287

- 4-FLUOROBENZENESULPHONICACIDMONOHYDRATE

- SY006087

- CS-0441900

- MFCD12828683

- AC3124

- A926990

- 4-FLUOROBENZENESULFONIC ACID HYDRATE

-

- MDL: MFCD12828683

- インチ: InChI=1S/C6H5FO3S.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);1H2

- InChIKey: BZVCYJOVKZUHKY-UHFFFAOYSA-N

- ほほえんだ: O=S(C1=CC=C(F)C=C1)(O)=O.[H]O[H]

計算された属性

- せいみつぶんしりょう: 194.00500

- どういたいしつりょう: 194.00490804g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 211

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.8Ų

じっけんとくせい

- PSA: 71.98000

- LogP: 2.08890

4-Fluorobenzenesulphonic Acid Monohydrate セキュリティ情報

- ちょぞうじょうけん:(BD173785)

4-Fluorobenzenesulphonic Acid Monohydrate 税関データ

- 税関コード:2915900090

- 税関データ:

中国税関コード:

2915900090概要:

2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%

4-Fluorobenzenesulphonic Acid Monohydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1512567-5g |

4-Fluorobenzenesulfonic acid hydrate |

1186663-24-0 | 98% | 5g |

¥7559.00 | 2024-08-09 | |

| Ambeed | A139469-25g |

4-Fluorobenzenesulphonic Acid Monohydrate |

1186663-24-0 | 98+% | 25g |

$412.0 | 2024-04-25 | |

| eNovation Chemicals LLC | K51382-5g |

4-Fluorobenzenesulphonic Acid Monohydrate |

1186663-24-0 | 95% | 5g |

$825 | 2025-02-19 | |

| Alichem | A019087497-10g |

4-Fluorobenzenesulphonic Acid Monohydrate |

1186663-24-0 | 95% | 10g |

$400.00 | 2023-09-04 | |

| eNovation Chemicals LLC | K51382-5g |

4-Fluorobenzenesulphonic Acid Monohydrate |

1186663-24-0 | 95% | 5g |

$860 | 2023-05-12 | |

| Crysdot LLC | CD12175150-10g |

4-Fluorobenzenesulphonic Acid Monohydrate |

1186663-24-0 | 95+% | 10g |

$383 | 2024-07-23 |

4-Fluorobenzenesulphonic Acid Monohydrate 関連文献

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

1186663-24-0 (4-Fluorobenzenesulphonic Acid Monohydrate) 関連製品

- 1185115-56-3(3,4-DIFLUORO-BENZENESULFONIC ACID)

- 368-88-7(4-Fluorobenzenesulphonic acid)

- 52445-99-5(Benzenesulfonic acid,4-fluoro-, potassium salt (1:1))

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1186663-24-0)4-Fluorobenzenesulphonic Acid Monohydrate

清らかである:99%

はかる:25g

価格 ($):371.0